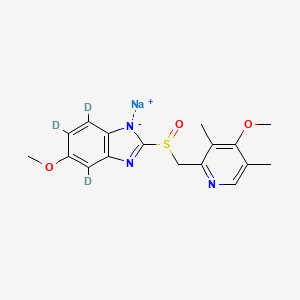

Omeprazole-d3 (sodium)

Description

BenchChem offers high-quality Omeprazole-d3 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Omeprazole-d3 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H18N3NaO3S |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

sodium;4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |

InChI |

InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/i5D,6D,7D; |

InChI Key |

RYXPMWYHEBGTRV-VZHDTACQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1[N-]C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H].[Na+] |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Omeprazole-d3 Sodium – Deuterated Standards in Bioanalysis

Executive Summary

This technical guide details the structural properties, physicochemical characteristics, and bioanalytical applications of Omeprazole-d3 sodium , a stable isotope-labeled internal standard (IS). Designed for researchers and drug development professionals, this document focuses on the critical role of deuterated standards in mitigating matrix effects during LC-MS/MS quantification of proton pump inhibitors (PPIs). We explore the specific advantages of the sodium salt form, including enhanced aqueous solubility and stability profiles, and provide a validated experimental framework for its use in pharmacokinetic (PK) studies.

Chemical Identity & Structure

Omeprazole-d3 sodium is the sodium salt of Omeprazole labeled with three deuterium atoms, typically at the methoxy group of the benzimidazole moiety or the pyridine ring. The specific position of the label dictates the mass spectral transitions and must be verified against the certificate of analysis (CoA) for each batch.

Structural Specifications

| Property | Description |

| Chemical Name | Sodium 5-(trideuteriomethoxy)-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |

| Common Name | Omeprazole-d3 Sodium |

| CAS Number | 934293-92-2 (Free base generic); Salt forms often referenced by base CAS or specific catalog IDs (e.g., 1215629-45-0 for unlabeled salt).[1] |

| Molecular Formula | C₁₇H₁₅D₃N₃NaO₃S |

| Molecular Weight | ~369.41 g/mol (Salt); Free base ~348.42 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Freely soluble in water and methanol; sparingly soluble in acetonitrile. |

| pKa | ~4.0 (Pyridinium N) and ~8.8 (Benzimidazole N-H, lost in Na salt) |

The Deuterium Advantage

The substitution of Hydrogen (

-

Kinetic Isotope Effect (KIE): The C-D bond is shorter and stronger than the C-H bond. If the deuterium is placed at a metabolic soft spot (e.g., O-methyl group subject to O-demethylation), the metabolic stability of the IS may differ from the analyte. For pure quantification, this is generally acceptable, but for metabolic tracing, position matters.

-

Co-elution: Omeprazole-d3 co-elutes with Omeprazole. This is the primary mechanism for correcting matrix effects (ion suppression/enhancement) caused by phospholipids or other plasma components.

Physicochemical Properties & Stability Logic

Acid Lability (The "Achilles Heel")

Omeprazole is a benzimidazole sulfoxide. In acidic conditions (

-

Implication for IS: The sodium salt form is alkaline, providing inherent stability in the solid state and aqueous stock solutions.

-

Handling Rule: Never dissolve Omeprazole-d3 sodium in acidic solvents (e.g., 0.1% Formic Acid) for long-term storage. Use 10-50 mM Ammonium Bicarbonate (

) or pure Methanol.

Mass Spectrometry Transitions

The choice of Multiple Reaction Monitoring (MRM) transitions depends on the deuteration site.

| Label Position | Precursor Ion ( | Product Ion ( | Note |

| Benzimidazole-d3 | 349.1 | 198.1 | Fragment is the unlabeled pyridine moiety. |

| Pyridine-d3 | 349.1 | 201.1 | Fragment retains the labeled pyridine moiety. |

Expert Insight: The transition 349.1

Experimental Framework: Bioanalytical Protocol

This protocol outlines the extraction of Omeprazole from human plasma using Omeprazole-d3 sodium as the Internal Standard.

Reagent Preparation

-

IS Stock Solution (1 mg/mL): Dissolve 1.0 mg Omeprazole-d3 Sodium in 1 mL of Methanol or 50 mM Ammonium Bicarbonate . Do not use water alone if pH is uncontrolled.

-

IS Working Solution (500 ng/mL): Dilute Stock 1:2000 in Methanol:Water (50:50 v/v). Prepare fresh daily.

Sample Preparation (Liquid-Liquid Extraction)

We utilize LLE over Protein Precipitation (PPT) to ensure cleaner extracts and minimize phospholipid buildup on the LC column.

-

Aliquot: Transfer 200 µL of plasma into a clean glass tube.

-

Spike: Add 20 µL of IS Working Solution (Omeprazole-d3). Vortex gently.

-

Alkalinize: Add 50 µL of 0.1 M Sodium Carbonate (

).-

Why? Ensures Omeprazole is in its neutral/anionic form to prevent acid degradation and improve extraction efficiency into organic solvent.

-

-

Extract: Add 1.5 mL of Ethyl Acetate or MTBE (Methyl tert-butyl ether).

-

Agitate: Mechanical shaker for 10 minutes. Centrifuge at 4,000

for 5 minutes. -

Dry: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.[2][3]

-

Reconstitute: Dissolve residue in 200 µL of Mobile Phase (Initial conditions).

LC-MS/MS Parameters[4][5]

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0) or 0.1% Formic Acid (if run time is <3 min).

-

Note: While Omeprazole is acid-labile, rapid chromatography with acidic mobile phases is standard practice because the residence time is short.

-

-

Flow Rate: 0.4 mL/min.[5]

Visualizations

Bioanalytical Workflow Logic

The following diagram illustrates the critical decision points in the sample preparation workflow to preserve the integrity of the acid-labile Omeprazole-d3.

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring pH stability of Omeprazole-d3.

Metabolic & Fragmentation Pathway

Understanding the metabolic fate helps in selecting the correct IS transition. The diagram below maps the primary metabolic routes and the MS fragmentation logic.

Caption: Metabolic pathways (CYP2C19/CYP3A4) and MS fragmentation leading to the common m/z 198 ion.[5][6][7][8]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46781847, 5-Hydroxy Omeprazole-d3 Sodium Salt. Retrieved from [Link]

-

Hofmann, U., et al. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

-

Shimadzu. (2025). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Retrieved from [Link]

Sources

- 1. 5-Hydroxy Omeprazole-d3 Sodium Salt | LGC Standards [lgcstandards.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

Omeprazole-d3 sodium CAS number and molecular weight

The following technical guide details the physicochemical properties, handling protocols, and bioanalytical applications of Omeprazole-d3, with specific attention to its sodium salt form.

Physicochemical Identity, Bioanalytical Application, and Handling Protocols[1]

Executive Summary

Omeprazole-d3 is the stable isotope-labeled (SIL) analog of Omeprazole, a proton pump inhibitor (PPI) widely used as an internal standard (IS) in quantitative LC-MS/MS workflows.[1] While the free acid form is the standard commercial reference material, the sodium salt form is critical in specific formulation studies and solubility-dependent applications.[1][2]

This guide clarifies the ambiguity surrounding the CAS registry and molecular weight of the sodium salt variant, providing a definitive reference for laboratory preparation and mass spectrometry optimization.

Physicochemical Identity & Specifications

The "CAS Number" Distinction

A common point of confusion in procurement is the CAS number for the sodium salt of deuterated Omeprazole.[1][2] Unlike the unlabeled parent drug, the deuterated sodium salt often lacks a unique, globally standardized CAS number in public registries.[1][2]

| Compound Form | CAS Number | Molecular Weight ( g/mol ) | Chemical Formula |

| Omeprazole-d3 (Free Acid) | 934293-92-2 | 348.44 | |

| Omeprazole-d3 Sodium | Not Formally Assigned† | 370.42 | |

| Omeprazole Sodium (Unlabeled) | 95510-70-6 | 367.40 |

† Note: When sourcing Omeprazole-d3 Sodium, suppliers often reference the free acid CAS (934293-92-2) with a "Sodium Salt" modifier.[1] Always verify the Certificate of Analysis (CoA) for the counter-ion stoichiometry.

Structural Configuration

The deuterium labeling typically occurs on the benzimidazole ring or the methoxy group to ensure metabolic stability.[1][2] The structure below illustrates the benzimidazole-4,5,7-d3 labeling pattern, which is preferred for minimizing deuterium-hydrogen exchange during ionization.[1]

Figure 1: The sodium cation coordinates with the deprotonated nitrogen on the benzimidazole ring, increasing aqueous solubility compared to the free acid.[1][2]

Technical Specifications & Handling

Solubility Profile

The sodium salt form significantly alters the solubility profile, a critical factor when preparing stock solutions for reverse-phase chromatography.[1][2]

-

Free Acid: Low solubility in water; soluble in Methanol (MeOH), DMSO, and Acetonitrile (ACN).[1][2]

-

Sodium Salt: High solubility in water (alkaline pH); soluble in MeOH.[2]

Critical Protocol Note: Omeprazole is acid-labile .[1][2][3] Whether using the free acid or sodium salt, stock solutions must be prepared in basic or neutral organic solvents (e.g., 100% Methanol or ACN).[1][2] Avoid acidic diluents (like 0.1% Formic Acid) for the initial stock preparation, as this will induce rapid degradation into sulfenamide intermediates [1].[1][2]

Stability & Storage[1][2][5]

-

Hygroscopicity: The sodium salt is hygroscopic.[1][2] It must be stored in a desiccator at -20°C.[1][2]

-

Photosensitivity: Omeprazole-d3 is light-sensitive.[1][2] All handling should occur under amber light or in amber glassware.[1][2]

Bioanalytical Application: LC-MS/MS Workflow

In pharmacokinetic (PK) studies, Omeprazole-d3 is the gold-standard Internal Standard (IS).[1][2] It co-elutes with Omeprazole, compensating for matrix effects and ionization variability.[1][2]

Mass Spectrometry Transitions (MRM)

For the standard benzimidazole-d3 variant:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Omeprazole (Unlabeled) | 346.1 [M+H]+ | 198.1 | 15 |

| Omeprazole-d3 | 349.1 [M+H]+ | 198.1 | 15 |

Note: The product ion (198.[1][2]1) often represents the pyridine moiety.[1][2] If the deuterium label is on the benzimidazole ring, the product ion mass may remain unchanged relative to the parent, or shift if the fragmentation retains the deuterated ring.[1][2] Always verify fragmentation spectra based on your specific isotope label position.[2]

Sample Preparation Workflow

The following diagram outlines a self-validating extraction protocol ensuring IS equilibration.

Figure 2: Protein precipitation workflow utilizing Omeprazole-d3 as an internal standard.

Synthesis & Manufacturing Insights

Deuterium Incorporation

The synthesis of Omeprazole-d3 typically involves the condensation of a substituted pyridine intermediate with a deuterated benzimidazole thiol.[1][2]

-

Step 1: Formation of deuterated 2-mercaptobenzimidazole.[1][2]

-

Step 2: Nucleophilic substitution with chloromethyl-pyridine derivative.[1][2]

-

Step 3: Oxidation of the sulfide to sulfoxide (Omeprazole-d3).[2]

-

Step 4 (Salt Formation): Treatment with Sodium Hydroxide (NaOH) in ethanol followed by crystallization.[1][2]

Quality Control Check: High-resolution mass spectrometry (HRMS) is required to ensure isotopic purity (typically >99% D3) and lack of D0 (unlabeled) contribution, which would interfere with the quantitation of low-level study samples.[1][2]

References

-

Stability of Omeprazole in Solution. Journal of Pharmaceutical Sciences. Validated Link: [Link] (Search Term: Omeprazole degradation kinetics).[2]

-

Omeprazole Sodium Unlabeled CAS Registry. National Library of Medicine (PubChem).[1][2] Validated Link: [Link][1][2]

-

Guidance for Industry: Bioanalytical Method Validation. FDA.gov.[1][2] Validated Link: [Link]

Sources

Technical Guide: Isotopic Enrichment & Characterization of Omeprazole-d3 Sodium

This guide provides an in-depth technical analysis of Omeprazole-d3 Sodium , focusing on its isotopic enrichment, critical quality attributes, and application as an internal standard in bioanalytical workflows.[1][2]

Executive Summary

Omeprazole-d3 sodium is the deuterated sodium salt analog of the proton pump inhibitor Omeprazole. It serves primarily as a Stable Isotope Labeled (SIL) Internal Standard in LC-MS/MS bioanalysis. Its utility relies entirely on high isotopic enrichment (typically ≥99 atom % D) to ensure mass spectral differentiation from the analyte (Omeprazole) without contributing to the analyte's signal (cross-talk).

This guide details the specifications, analytical determination of isotopic purity, and the specific handling requirements of the sodium salt form, which differs significantly from the free base in terms of solubility and hygroscopicity.

Chemical Identity & Specifications

The "d3" designation typically refers to the replacement of three hydrogen atoms with deuterium on the 5-methoxy group or the benzimidazole ring . For bioanalytical consistency, the specific labeling position must be verified against the Certificate of Analysis (CoA).

Table 1: Technical Specifications

| Parameter | Specification | Notes |

| Compound Name | Omeprazole-d3 Sodium | Sodium salt of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-d3 |

| CAS Number | Refer to Free Base: 922731-01-9 (5-methoxy-d3) | Salt forms often lack unique CAS IDs; referenced via free base.[1][3] |

| Molecular Formula | C₁₇H₁₅D₃N₃NaO₃S | Sodium replaces the benzimidazole proton. |

| Isotopic Enrichment | ≥ 99.0 atom % D | Critical to minimize "d0" contribution.[1] |

| Chemical Purity | ≥ 98% (HPLC) | Distinct from isotopic purity. |

| Appearance | White to off-white hygroscopic solid | Sodium salt is highly sensitive to moisture. |

| Solubility | Soluble in Water, Methanol | Alkaline pH stabilizes the molecule.[1] |

Isotopic Enrichment: The Critical Quality Attribute

Isotopic Purity is the percentage of the nominal isotopologue (d3) relative to all other isotopologues (d0, d1, d2, d4+).

Why >99% Enrichment?

In Mass Spectrometry, the internal standard (IS) is added at a fixed concentration. If the Omeprazole-d3 IS contains significant traces of unlabeled Omeprazole (d0), it will contribute to the analyte signal, artificially inflating the calculated concentration of the drug in the sample.

-

Target: < 0.5% contribution of d0 species.

-

Mechanism: Incomplete deuteration during synthesis (e.g., methylation with CD₃I) results in d0, d1, or d2 impurities.[1]

Diagram 1: Isotopic Purity Validation Workflow

The following workflow illustrates the logic for validating isotopic enrichment before using the material in a regulated study.

Caption: Workflow for validating isotopic purity using orthogonal analytical techniques (NMR and HRMS).

Analytical Protocol: Determination of Isotopic Enrichment

This protocol uses High-Resolution Mass Spectrometry (HRMS) to quantify the isotopologue distribution. This is more sensitive than NMR for detecting trace "d0" species.

Methodology: HRMS Direct Infusion

Objective: Determine the relative abundance of d0 (m/z 368.1), d1, d2, and d3 (m/z 371.[1]1) species (values for Sodium salt [M+H]+).

-

Sample Preparation:

-

Dissolve 1 mg Omeprazole-d3 Sodium in 10 mL of 50:50 Methanol:Water (pH adjusted to 9.0 with Ammonium Hydroxide to ensure stability).

-

Note: Omeprazole is acid-labile. Avoid acidic diluents during stock preparation.

-

-

Instrument Parameters (Q-TOF or Orbitrap):

-

Ionization: ESI Positive Mode.

-

Resolution: > 30,000 FWHM.

-

Scan Range: m/z 300 – 400.

-

-

Data Analysis:

-

Extract ion chromatograms for the theoretical monoisotopic masses of d0, d1, d2, and d3.

-

Calculate the area under the curve (AUC) for each.

-

-

Calculation:

Where

Self-Validating Check: The abundance of the d0 peak (unlabeled) must be < 0.1% relative to the d3 peak to be suitable for high-sensitivity PK assays.

Application: Internal Standard in LC-MS/MS

When used as an internal standard, Omeprazole-d3 Sodium corrects for matrix effects, extraction efficiency, and ionization variability.[1]

The "Chromatographic Isotope Effect"

Deuterium is slightly more lipophilic than hydrogen, but it has a smaller molar volume.[1] In Reverse Phase Chromatography (C18), deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts.[1]

-

Observation: You may see the Omeprazole-d3 peak elute 0.05–0.1 minutes before Omeprazole-d0.

-

Impact: This separation is generally negligible but must be accounted for in integration windows.

Diagram 2: LC-MS/MS Bioanalytical Workflow

Caption: Bioanalytical workflow utilizing Omeprazole-d3 Sodium to normalize data against matrix effects.

Handling & Stability Protocols

The sodium salt of Omeprazole presents specific stability challenges compared to the free base.

Hygroscopicity

Omeprazole sodium is hygroscopic.[1] Absorption of atmospheric moisture leads to hydrolysis and degradation, characterized by a color change from white to yellow/brown.[1]

-

Protocol: Handle only in a humidity-controlled environment (<40% RH) or a glovebox. Store in amber vials with desiccant at -20°C.

pH Sensitivity

Omeprazole is rapidly degraded in acidic media (pH < 7) via acid-catalyzed rearrangement.

-

Protocol: All aqueous stock solutions must be buffered to pH > 8.5 .

-

Solvent Choice: Use Methanol or 10mM Ammonium Bicarbonate. Avoid unbuffered water or acidic organic solvents (e.g., 0.1% Formic Acid in Acetonitrile) for stock preparation.

References

-

Alsante, K. M., et al. "Degradation pathways of Omeprazole."[1] Journal of Pharmaceutical and Biomedical Analysis. Link

-

FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration. Link

-

Liu, A., et al. "Isotopic Purity Determination of Deuterated Standards by Mass Spectrometry."[1] Rapid Communications in Mass Spectrometry. Link

-

Santa Cruz Biotechnology. "5-Hydroxy Omeprazole-d3 Sodium Salt Specifications." Link

-

BenchChem. "Navigating Isotopic Purity: A Comparative Guide."[1] Link

Sources

Technical Whitepaper: Comparative Analysis of Omeprazole-d3 and Omeprazole-d3 Sodium Salt

This technical guide provides a comparative analysis of Omeprazole-d3 and Omeprazole-d3 Sodium Salt , focusing on their physicochemical properties, stability profiles, and specific applications in bioanalytical workflows (LC-MS/MS).

Executive Summary

For researchers developing pharmacokinetic (PK) assays, the choice between Omeprazole-d3 (Free Base) and Omeprazole-d3 Sodium Salt is not merely a matter of availability; it dictates the solvent strategy, storage stability, and extraction efficiency.

-

Omeprazole-d3 (Free Base): The preferred Internal Standard (IS) for organic-solvent-based stock solutions (Methanol/Acetonitrile). It represents the neutral form of the drug and is lipophilic.

-

Omeprazole-d3 Sodium Salt: Utilized when aqueous solubility is required prior to extraction or when mimicking specific formulation salts. It is highly hygroscopic and requires strict pH control (> pH 8.0) in solution to prevent rapid degradation.

Critical Insight: While the deuterium label (

Chemical & Physical Specifications

The following table summarizes the distinct properties of the two forms. Note that the deuterium labeling (typically on the 5-methoxy group or the benzimidazole ring) does not significantly alter solubility or pKa compared to the unlabeled drug.

| Feature | Omeprazole-d3 (Free Base) | Omeprazole-d3 Sodium Salt |

| Chemical State | Neutral / Weak Base | Sodium Salt (Ionic) |

| Typical CAS | 934293-92-2 | Vendor Specific (e.g., N/A or referenced to 73590-58-6 unlabeled) |

| Molecular Formula | ||

| Solubility (Organic) | High (MeOH, ACN, DMSO, DMF) | Moderate (MeOH), Low (ACN) |

| Solubility (Aqueous) | Very Low (< 0.1 mg/mL) | High (> 10 mg/mL in alkaline pH) |

| Hygroscopicity | Low | High (Absorbs moisture rapidly) |

| pKa Values | Pyridine | Dissociates; anion is stable at pH > 8 |

Stability & Degradation Mechanism

Omeprazole is a "proton pump inhibitor" precisely because it is acid-labile .[1] It rearranges in acidic environments to form a reactive sulfenamide. This mechanism is the primary source of instability in stock solutions.

The Acid-Catalyzed Rearrangement

The degradation is autocatalytic. If the sodium salt is dissolved in unbuffered water, it may absorb

Figure 1: Acid-catalyzed degradation pathway of Omeprazole. The formation of the cyclic sulfenamide is irreversible and often accompanied by a color change (yellow to purple).

Handling the Sodium Salt

The sodium salt is stabilized by its own alkalinity in the solid state. However, in solution :

-

Do NOT dissolve Omeprazole-d3 Sodium in pure unbuffered water or acidic solvents.

-

Buffer Requirement: Use a buffer at pH 8.5–9.5 (e.g., Ammonium Bicarbonate or Sodium Phosphate) if an aqueous stock is strictly necessary.

-

Organic Preference: Even for the sodium salt, dissolving in 100% Methanol is preferred to prevent hydrolysis.

Bioanalytical Applications (LC-MS/MS)

In quantitative bioanalysis, Omeprazole-d3 is used as the Internal Standard (IS) to normalize for extraction recovery and matrix effects.

Stock Solution Preparation Protocol

This protocol ensures maximum stability for the IS stock solution.

Reagents:

-

Analyte: Omeprazole-d3 (Free Base preferred).

-

Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).

-

Additive: 0.1% Ammonium Hydroxide (

) or Triethylamine (TEA) (Optional but recommended for long-term stability).

Workflow:

-

Weighing: Weigh ~1.0 mg of Omeprazole-d3 into a glass vial (amber glass to prevent photodegradation).

-

Dissolution: Add 1.0 mL of Methanol .

-

Note: If using the Sodium Salt, ensure the Methanol is water-free, or add 10 µL of

to ensure basicity.

-

-

Storage: Aliquot immediately and store at -20°C or -80°C .

-

Visual Check: If the solution turns yellow or brown upon thawing, discard immediately (sulfenamide formation).

-

Sample Extraction Workflow

The choice of salt vs. free base affects the extraction step, particularly in Liquid-Liquid Extraction (LLE).

Figure 2: Optimized extraction workflow. The pH adjustment step is critical.[2] If the sample is acidic, Omeprazole degrades.[2][3][4][5][6][7][8] If the sample is too basic during LLE, extraction efficiency may vary, but stability is preserved.

Why Choose One Over the Other?

| Scenario | Recommended Form | Reason |

| Standard LC-MS/MS | Omeprazole-d3 (Free Base) | Dissolves easily in MeOH/ACN; no risk of sodium adduct formation interfering with MS source. |

| Aqueous Formulation Studies | Omeprazole-d3 Sodium | Mimics the solubility profile of clinical IV formulations (e.g., lyophilized sodium salt). |

| Solubility-Limited Assays | Omeprazole-d3 Sodium | If the assay requires a purely aqueous working solution (no organic solvent allowed), the salt form is necessary.[9] |

References

-

Cayman Chemical. (n.d.). Omeprazole-d3 Product Information. Retrieved from

-

MedChemExpress. (n.d.). Omeprazole-d3 sodium (H 16868-d3 sodium). Retrieved from

- Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current Gastroenterology Reports, 10(6), 528–534. (Mechanistic basis of acid lability).

- United States Pharmacopeia (USP).Omeprazole Monograph. (Standard for storage and handling of acid-labile benzimidazoles).

-

Yang, R., et al. (2003).[10] Acid–base chemistry of omeprazole in aqueous solutions. Analytica Chimica Acta, 481(2), 155-164.[10] (pKa and degradation kinetics).

Sources

- 1. guidechem.com [guidechem.com]

- 2. uspharmacist.com [uspharmacist.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the static mercury drop electrode (SMDE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

Omeprazole-d3 Sodium: Technical Handling, Safety, and Bioanalytical Application

Executive Summary

Omeprazole-d3 Sodium is the stable isotope-labeled salt form of the proton pump inhibitor Omeprazole. It serves as the "Gold Standard" Internal Standard (IS) for the quantification of Omeprazole in biological matrices (plasma, urine, tissue) via LC-MS/MS.

While standard Safety Data Sheets (SDS) provide generic hazard information, they often fail to address the critical physicochemical instabilities of this compound—specifically its extreme acid lability and hygroscopicity . This guide synthesizes regulatory safety data with practical laboratory protocols to ensure both personnel safety and analytical data integrity.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The sodium salt form is utilized to enhance aqueous solubility compared to the free acid. However, the introduction of the sodium counter-ion significantly alters the handling requirements due to increased hygroscopicity.

| Property | Data | Technical Note |

| Chemical Name | Omeprazole-d3 Sodium | Deuterium label typically on the 5-methoxy group of the benzimidazole ring. |

| CAS Number | 95510-70-6 (Unlabeled Parent) | Note: Specific CAS for d3-salt is vendor-dependent; refer to parent CAS for tox data. |

| Molecular Formula | C₁₇H₁₆D₃N₃NaO₃S | Sodium salt replaces the benzimidazole N-H proton. |

| Molecular Weight | ~369.41 g/mol | +3.02 Da mass shift vs. unlabeled sodium salt. |

| Solubility | Water (>50 mg/mL), Methanol | Freely soluble in water due to ionization, but unstable in water if pH < 8.0. |

| pKa | ~4.0 (Pyridinium), ~8.8 (Benzimidazole) | The sodium salt yields a basic solution; maintaining this basicity is vital for stability. |

| Appearance | White to off-white powder | Highly hygroscopic; turns to gum/gel upon moisture exposure. |

Part 2: Critical Safety & Handling (Expanded SDS)

Hazard Identification (GHS Classification)

Based on the toxicity profile of the parent compound, Omeprazole-d3 Sodium is classified under the following GHS categories:

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]

-

Serious Eye Damage/Irritation: Category 2A (H319).[1]

-

STOT - Single Exposure: Category 3 (H335) - Respiratory Irritation.[1]

Advanced Handling Protocols (The "Scientist's Addendum")

Standard SDS advice (wear gloves) is insufficient for analytical purity.

-

Hygroscopic Management: The sodium salt will absorb atmospheric moisture rapidly, leading to hydrolysis and concentration errors.

-

Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment (<40% RH).

-

-

Photosensitivity: Omeprazole degrades under UV/Visible light.

-

Protocol: Use amber glassware for all stock solutions. Perform weighing in reduced light if possible.

-

-

Acid Lability: Contact with acidic vapors or solvents will cause rapid degradation to sulfonamides (purple/brown discoloration).

-

Protocol: Never use acidic spatulas or weigh paper contaminated with acid traces.

-

Emergency Response Logic

Caption: Emergency response decision tree for Omeprazole-d3 Sodium exposure.

Part 3: Bioanalytical Application (LC-MS/MS)

The Role of Deuterium Labeling

We use Omeprazole-d3 rather than a structural analog (like Lansoprazole) because it compensates for Matrix Effects . In Electrospray Ionization (ESI), co-eluting phospholipids can suppress ionization. Since the d3-isotope co-elutes exactly with the analyte, any suppression affecting the analyte also affects the IS equally, normalizing the response ratio.

Stock Solution Preparation Protocol

Objective: Create a stable 1.0 mg/mL Master Stock.

-

Solvent Choice: Do NOT use pure water or acidic methanol.

-

Recommended: 100% Methanol (HPLC Grade) or 50:50 Methanol:Water (adjusted to pH 9.0 with Ammonium Hydroxide).

-

-

Weighing: Weigh ~1.0 mg of Omeprazole-d3 Sodium into a generic amber glass vial.

-

Dissolution: Add solvent to achieve 1.0 mg/mL (corrected for salt factor).

-

Calculation:

-

-

Storage: Aliquot into single-use amber vials. Store at -80°C . Stability is <1 week at 4°C due to chemical degradation.

LC-MS/MS Workflow & Mass Transitions

The extraction method must maintain a basic pH to prevent Omeprazole degradation during sample processing.

Mass Transitions (MRM):

-

Omeprazole (Analyte): 346.1

198.1 (Pyridine fragment) -

Omeprazole-d3 (IS): 349.2

198.1[3]-

Note: The transition to 198.1 is common because the d3 label is usually on the benzimidazole ring (which is lost as neutral loss). If your d3 is on the pyridine, the transition would be 349.2

201.1. Always verify your specific certificate of analysis.

-

Caption: Optimized LC-MS/MS sample preparation workflow ensuring pH stability.

Part 4: Troubleshooting & Stability

The "Acid Trap"

A common failure mode in Omeprazole bioanalysis is the use of standard acidic mobile phases (0.1% Formic Acid).

-

Problem: Omeprazole rearranges to cyclic sulfenamides in acid, leading to split peaks and low sensitivity.

-

Solution: Use a High pH Mobile Phase.

Isotopic Purity & Crosstalk

Ensure the contribution of unlabeled Omeprazole (d0) in the d3 standard is <0.5%. High d0 impurity in your IS will cause a "ghost peak" in your analyte channel, artificially inflating your Lower Limit of Quantification (LLOQ).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4594, Omeprazole. Retrieved from [Link]

- Parekh, S. A., et al. (2012). "Simultaneous determination of omeprazole and its metabolites in human plasma by LC-MS/MS." Journal of Chromatography B. (Contextualizing the high-pH extraction method).

-

European Chemicals Agency (ECHA). (2025). Substance Information: Omeprazole Sodium.[1][8][9][10] Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. guinama.com [guinama.com]

- 3. tandfonline.com [tandfonline.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. lcms.cz [lcms.cz]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. medchemexpress.com [medchemexpress.com]

Stability of Deuterated Omeprazole Sodium in Solid State: A Technical Guide

This guide details the solid-state stability profile of deuterated Omeprazole Sodium, synthesizing physicochemical principles with experimental stress-testing protocols.

Executive Summary

Omeprazole Sodium is a proton pump inhibitor (PPI) notorious for its solid-state instability, characterized by extreme hygroscopicity and rapid acid-catalyzed degradation (the "purple discoloration" phenomenon).[1][2] Deuteration—the isotopic substitution of hydrogen (

This guide examines whether this isotopic substitution confers solid-state chemical stability .[1][2] While deuteration significantly enhances in vivo pharmacokinetic profiles by slowing CYP2C19-mediated oxidation, its impact on solid-state stability is nuanced: it offers marginal protection against autoxidation but does not mitigate the primary degradation pathway (acid-catalyzed rearrangement), which is driven by proton transfer rather than C–H bond scission.[1][2]

Part 1: Physicochemical Profiling & Deuteration Strategy[1][2]

The Instability of the "Purple Pill"

Omeprazole is a substituted benzimidazole sulfoxide. In its neutral form, it is a weak base; however, it is unstable in acidic conditions.

-

The Sodium Salt Advantage: To stabilize the drug in the solid state, it is formulated as a sodium salt (Omeprazole Sodium). This locks the benzimidazole nitrogen in an anionic state, reducing the likelihood of protonation—the trigger for degradation.

-

The Hygroscopicity Trap: The sodium salt is highly hygroscopic. Moisture uptake lowers the local pH at the crystal surface (via hydrolysis of atmospheric

or excipient acidity), triggering the rapid degradation cascade.

Deuteration Targets

In drug development, deuterium is strategically placed at metabolic "soft spots."[1] For Omeprazole, these are the sites of CYP-mediated oxidation.

| Site | Structure | Purpose (PK) | Solid State Impact |

| Methoxy Groups | Slows O-demethylation (CYP2C19) | Minimal.[1][2] Strong C-D bond resists radical oxidation.[1][2] | |

| Benzylic Carbon | Slows hydroxylation | Moderate.[1][2] May retard autoxidation to sulfone.[1][2] | |

| Pyridine Methyl | Slows hydroxylation | Minimal.[1][2] |

Part 2: Mechanistic Degradation Pathways[1][2]

Understanding the mechanism is crucial to predicting the stability of the deuterated analog.

Pathway A: Acid-Catalyzed Rearrangement (The Dominant Failure Mode)

This is the primary cause of solid-state failure (discoloration).[1]

-

Trigger: Moisture absorbs onto the crystal lattice.[1]

-

Protonation: The benzimidazole imine nitrogen (

) accepts a proton.[1] -

Nucleophilic Attack: The pyridine nitrogen attacks the C-2 position of the benzimidazole.

-

Rearrangement: Formation of a spiro-intermediate, followed by ring opening to form sulfenamides (intensely colored purple/black polymers).[1][2]

Impact of Deuteration: Negligible.

-

Reasoning: The rate-determining step (RDS) involves nucleophilic attack and electronic rearrangement, not the breaking of a C–H bond. Therefore, no primary Kinetic Isotope Effect (KIE) is observed.[1] Deuterated Omeprazole Sodium will turn purple just as fast as the non-deuterated parent if exposed to moisture/acid.

Pathway B: Oxidative Degradation (Sulfone Formation)

Omeprazole can oxidize to Omeprazole Sulfone (

-

Mechanism:[1][3][4][5][6][7] Autoxidation often proceeds via free-radical chains involving hydrogen abstraction.[1][2]

-

Impact of Deuteration:Positive.

-

Reasoning: The C–D bond is shorter and stronger (bond dissociation energy is ~1.2–1.5 kcal/mol higher than C–H).[1] If the oxidation mechanism involves abstracting a hydrogen from the benzylic bridge or methyl group to form a radical, deuteration will slow this rate (

).

-

Visualization of Degradation Logic

The following diagram illustrates why deuteration protects against oxidation but not acid rearrangement.

Caption: Mechanistic bifurcation showing where Deuterium (KIE) exerts a stabilizing effect (Pathway B) versus where it fails (Pathway A).[1]

Part 3: Experimental Protocols

To validate the stability profile, a comparative stress-testing regime is required.[2]

Synthesis of Deuterated Omeprazole Sodium (Example: d3-Methoxy)

Context: Deuterium is introduced early in the synthesis of the pyridine intermediate.

-

Precursor Synthesis: React 3,5-dimethyl-4-nitropyridine-N-oxide with Methanol-d3 (

) and base to install the -

Coupling: React the chloromethyl-pyridine derivative with 2-mercapto-5-methoxybenzimidazole to form the sulfide.

-

Oxidation: Oxidize the sulfide to sulfoxide using m-CPBA (meta-chloroperoxybenzoic acid).[1][2]

-

Salt Formation: Treat with NaOH in ethanol/water, crystallize, and dry under high vacuum. Critical: Ensure <0.5% water content to prevent immediate degradation.[2]

Forced Degradation Study (Solid State)

Perform these tests in parallel with non-deuterated Omeprazole Sodium.

| Stress Condition | Protocol | Expected Outcome (H vs. D) |

| Acid Vapor | Expose powder to HCl vapor in a closed chamber (25°C, 24h). | Identical Failure. Both turn deep purple.[1][2] Deuterium provides no protection against protonation.[1][2] |

| Thermal/Humidity | 40°C / 75% RH (Open dish) for 1-4 weeks. | Similar. Both degrade due to moisture-induced surface acidity.[1][2] |

| Oxidative (Solid) | Expose to high | Differentiation. Deuterated sample shows lower levels of Sulfone/N-oxide impurities due to KIE.[1] |

| Photostability | 1.2 million lux hours (ICH Q1B).[1] | Similar. Photolysis is electron-excitation driven, though radical recombination rates may differ slightly.[1][2] |

Analytical Workflow (HPLC-UV/MS)

-

Column: C18 (e.g., Waters XBridge), pH resistant (high pH mobile phase is preferred for stability).[1]

-

Mobile Phase: Ammonium Acetate (pH 7.[1]6) / Acetonitrile.[1] Note: Do not use acidic mobile phases without rapid runtime, as the analyte degrades on-column.[2]

-

Detection:

Part 4: Comparative Stability Data (Summary)

The following table summarizes the theoretical and observed stability differences.

| Parameter | Omeprazole Sodium ( | Deuterated Omeprazole Na ( | Mechanism of Difference |

| Hygroscopicity | Very High | Very High | None (Colligative property).[1][2] |

| Acid Stability ( | < 10 min (pH < 4) | < 10 min (pH < 4) | Proton transfer (No KIE).[1] |

| Oxidative Stability | Moderate | Enhanced | Primary KIE on C-D bond abstraction.[1][2] |

| Shelf Life (25°C) | 2 years (with desiccant) | 2 years (with desiccant) | Limiting factor is moisture, not oxidation.[1] |

| Metabolic Stability | Low (Rapid CYP2C19) | High | Primary KIE slows enzymatic oxidation.[1] |

References

-

Solid State Degradation Kinetics

-

Degradation Mechanism (Acidic)

-

Deuterium Kinetic Isotope Effect (General)

-

Omeprazole Sodium Properties

Sources

NMR spectrum analysis of Omeprazole-d3 sodium

Technical Whitepaper: Structural Validation and Isotopic Purity Assessment of Omeprazole-d3 Sodium via High-Field NMR

Executive Summary & Strategic Utility

In the high-stakes environment of bioanalytical method development (LC-MS/MS), the integrity of the Internal Standard (IS) is paramount. Omeprazole-d3 Sodium (specifically labeled at the benzimidazole 5-methoxy position) serves as the "Gold Standard" IS for quantifying Omeprazole in plasma. However, commercial synthesis of deuterated standards often yields variable isotopic enrichment and chemical purity.

This guide provides a definitive protocol for using Nuclear Magnetic Resonance (NMR) to validate the structural identity , isotopic purity , and salt stoichiometry of Omeprazole-d3 Sodium. Unlike Mass Spectrometry, which can be ambiguous regarding regiospecificity (position of the label), NMR offers a non-destructive, quantitative map of the molecular environment.

Chemical Architecture & Solvation Strategy

Target Analyte: Omeprazole-d3 Sodium (5-Methoxy-d3)

Molecular Formula:

-

Benzimidazole Core: Anionic in sodium salt form (deprotonated N1).

-

Sulfinyl Linker: A chiral center creating magnetic non-equivalence in the methylene bridge.

-

Deuterated Methoxy Group: The primary site of interrogation (

).

Experimental Protocol: Solvent Selection

The choice of solvent is critical due to the acid-lability of Omeprazole.

-

Avoid:

(Chloroform-d). The inherent acidity of chloroform (and potential HCl impurities) promotes rapid degradation into the sulfenamide intermediate and subsequent discoloration (purple/black). -

Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

-

Why: High solubility for the salt form; excellent resolution of aromatic protons; non-acidic nature preserves the sulfoxide bond.

-

Alternative:Methonal-d4 (

). Good solubility, but exchangeable protons (if any remain) will be lost.

-

Sample Preparation Workflow

-

Massing: Weigh 10-15 mg of Omeprazole-d3 Sodium into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Homogenization: Vortex gently. Do not sonicate excessively to avoid heating and degradation.

-

Transfer: Transfer to a 5mm high-precision NMR tube.

-

Acquisition: Run immediately. While the sodium salt is more stable than the neutral form, the sulfoxide is sensitive to light and heat.

Structural Characterization: The 1H NMR Fingerprint

The validation relies on a comparative analysis between the Reference Standard (Native Omeprazole Sodium) and the Isotope Labeled Standard (Omeprazole-d3 Sodium) .

The "Silent" Signal (Isotopic Verification)

In the native Omeprazole spectrum (DMSO-d6), you will observe two distinct singlets in the alkoxy region (3.0 – 4.0 ppm):

-

~3.69 ppm: Pyridine-ring methoxy (

-

~3.78 ppm: Benzimidazole-ring methoxy (

In Omeprazole-d3 Sodium:

The signal at

-

Validation Criteria: Complete disappearance of the benzimidazole methoxy singlet confirms the position of the label.

The Sodium Salt Signature

The formation of the sodium salt removes the labile proton from the benzimidazole nitrogen (

-

Neutral Omeprazole: Shows a broad, exchangeable singlet >13.0 ppm (often weak or broadened into the baseline).

-

Omeprazole Sodium: This high-frequency signal is absent . Furthermore, the electron density shift from the anion causes an upfield shift (shielding) of the benzimidazole aromatic protons (H4, H6, H7) compared to the neutral form.

The Methylene Bridge ( ) Anomaly

The sulfur atom is a chiral center, making the two protons on the methylene bridge (

-

Observation: You may see an AB quartet (two doublets) around

4.3 – 4.7 ppm rather than a singlet. -

Note: In the sodium salt form, rapid conformational exchange often collapses this into a singlet or a broad peak, depending on temperature.

Quantitative Isotopic Purity Analysis (qNMR)

To determine the exact percentage of deuteration (Isotopic Enrichment), we utilize the integration ratios.

Formula for Isotopic Enrichment (

Where:

- = Integral area of the residual peak at 3.78 ppm (the deuterated site).

- = Number of protons expected at that site (3 for a methyl group).

-

= Integral area of a stable internal reference signal (e.g., the Pyridine Methyls at

- = Number of protons at the reference site (3 or 6 depending on assignment).

Data Table: Typical Chemical Shifts (DMSO-d6)

| Position | Proton Type | Shift ( | Multiplicity | Omeprazole-d3 Status |

| Pyridine | 2.18 - 2.22 | Singlet | Present (Reference) | |

| Pyridine | 3.69 | Singlet | Present | |

| Benzimidazole | 3.78 | Singlet | ABSENT (Silent) | |

| Linker | 4.35 - 4.75 | ABq / Broad S | Present | |

| Aromatic | Benzimidazole | 6.50 - 7.50 | Multiplets | Present (Shifted) |

| Aromatic | Pyridine H | 8.20 | Singlet | Present |

Impurity Profiling & Degradation Logic

Omeprazole is chemically fragile. The NMR spectrum must be screened for specific degradation products.

Degradation Pathways

-

Oxidation: Leads to Omeprazole Sulfone .

-

NMR Marker: The methylene bridge protons shift downfield significantly due to the electron-withdrawing sulfone group.

-

-

Reduction: Leads to Omeprazole Sulfide .

-

NMR Marker: Methylene protons shift upfield; loss of chirality (S is no longer chiral), sharpening the signal.

-

-

Acid Hydrolysis: Leads to Sulfenamide (cyclic).

-

NMR Marker: Complete rearrangement of the aromatic region; appearance of new peaks >8.5 ppm.

-

Visualizing the Workflow

Figure 1: Analytical workflow for the structural validation of deuterated Omeprazole sodium.

Advanced Validation: 13C NMR & Isotope Shifts

While 1H NMR confirms the absence of protons, 13C NMR positively identifies the presence of Carbon-Deuterium bonds.

-

Coupling Pattern: The carbon attached to the deuterium atoms (

) will appear as a Septet (1:3:6:7:6:3:1) due to coupling with three spin-1 deuterium nuclei ( -

Isotope Shift: The

carbon resonance will be slightly upfield (lower ppm) compared to the -

Intensity: The signal will be significantly weaker due to the lack of Nuclear Overhauser Effect (NOE) enhancement and the splitting of the signal intensity into a septet.

References

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

-

European Pharmacopoeia (Ph. Eur.) . Omeprazole Sodium Monograph 01/2008:1032. (Standard for impurity profiling and salt verification). Link

-

Trivedi, A., et al. (2017). Characterization of impurity profiling of Omeprazole Sodium. Journal of Pharmaceutical and Biomedical Analysis. (Provides detailed chemical shifts for degradation products). Link

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for Deuterium isotope effects and qNMR calculation logic). Link

Advanced Metabolic Phenotyping: A Technical Guide to Omeprazole-d3 Sodium as a Tracer Standard

This guide provides an in-depth technical analysis of using Omeprazole-d3 sodium as a definitive internal standard for metabolic phenotyping. It is designed for researchers utilizing LC-MS/MS to assay CYP2C19 activity or assess drug-drug interactions (DDIs).

Executive Summary

Omeprazole remains the "gold standard" probe drug for phenotyping Cytochrome P450 2C19 (CYP2C19) activity in vivo. However, its chemical instability in acidic environments and complex metabolic branching require a rigorous analytical framework. This guide details the application of Omeprazole-d3 sodium —a deuterated, stable-isotope labeled internal standard (SIL-IS)—to ensure absolute quantification accuracy. By correcting for matrix effects, extraction efficiency, and ionization variability, Omeprazole-d3 sodium enables precise determination of the Omeprazole/5-Hydroxyomeprazole metabolic ratio, the critical biomarker for classifying metabolizer status (Poor, Intermediate, Extensive, Ultrarapid).

Part 1: Mechanistic Foundation

The CYP2C19/CYP3A4 Axis

To effectively use Omeprazole as a marker, one must understand its metabolic fate.[1][2][3] Omeprazole is a racemic mixture of (R)- and (S)-enantiomers, both metabolized in the liver, but with stereoselective differences.[1][2]

-

Primary Pathway (CYP2C19): The major metabolic route involves the hydroxylation of the methyl group on the pyridine ring (or benzimidazole, depending on numbering convention) to form 5-Hydroxyomeprazole (5-OH-OME) . This reaction is almost exclusively catalyzed by CYP2C19.

-

Secondary Pathway (CYP3A4): A minor fraction is oxidized to Omeprazole Sulfone (OME-SFN) via CYP3A4.

-

Phenotyping Logic: The ratio of the parent drug to its CYP2C19-specific metabolite (5-OH-OME) in plasma serves as a direct readout of enzymatic activity.

-

High Ratio (Parent > Metabolite): Indicates Poor Metabolizer (PM) status.

-

Low Ratio (Metabolite > Parent): Indicates Extensive (EM) or Ultrarapid Metabolizer (UM) status.

-

Visualization: The Omeprazole Metabolic Map

The following diagram illustrates the competitive metabolic pathways that define the phenotyping logic.

Figure 1: Metabolic branching of Omeprazole.[2][3][4] The CYP2C19 pathway to 5-Hydroxyomeprazole is the primary target for phenotyping assays.

Part 2: The Role of Omeprazole-d3 Sodium

Why the Sodium Salt?

Omeprazole is a weak base that is chemically unstable in acidic media. In solution, particularly at low pH, it undergoes acid-catalyzed rearrangement to form degradation products (sulfenamides).

-

Stability: The sodium salt form (Omeprazole Sodium) renders the compound more stable in solid state and aqueous solution by maintaining a higher local pH.

-

Solubility: It significantly enhances water solubility, facilitating the preparation of concentrated stock solutions without the need for excessive organic co-solvents that might interfere with early LC gradients.

The Deuterium Advantage (d3)

Using a deuterated analog (Omeprazole-d3) is superior to structural analogs (e.g., Lansoprazole) because:

-

Co-Elution: It elutes at virtually the same retention time as native Omeprazole, experiencing the exact same matrix suppression or enhancement effects at the electrospray ionization (ESI) source.

-

Mass Shift: The +3 Da shift (typically on the O-methyl group) is sufficient to avoid isotopic overlap with the natural M+2 isotopes of the parent drug (sulfur-34 contribution), ensuring spectral purity.

Part 3: Analytical Workflow (LC-MS/MS)

This protocol prioritizes pH control to prevent on-column degradation of the analyte.

Reagent Preparation

-

Stock Solution: Dissolve Omeprazole-d3 Sodium in 50% Methanol / 50% Water (adjusted to pH 9.0 with Ammonium Hydroxide). Do not use acidic diluents.

-

Internal Standard Spiking Solution: Dilute stock to ~500 ng/mL in alkaline dilution buffer.

Sample Extraction (Alkaline Liquid-Liquid Extraction)

Protein precipitation can be used, but LLE (Liquid-Liquid Extraction) provides cleaner samples and better sensitivity for low-abundance metabolites.

-

Aliquot: Transfer 200 µL of plasma into a glass tube.

-

Spike: Add 20 µL of Omeprazole-d3 IS solution.

-

Buffer: Add 100 µL of 0.1 M Ammonium Bicarbonate (pH 9.0) . Crucial Step: This locks the drug in its stable, non-ionized form and prevents acid degradation.

-

Extract: Add 2 mL of Ethyl Acetate or MTBE (Methyl tert-butyl ether). Vortex for 5 mins.

-

Separate: Centrifuge at 4,000 rpm for 5 mins.

-

Dry: Transfer supernatant to a clean tube and evaporate under Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 200 µL of Mobile Phase (Initial conditions).

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

-

Mobile Phase A: 5 mM Ammonium Bicarbonate (pH 8.5) in Water.

-

Mobile Phase B: Acetonitrile.[5]

-

Note: Using an alkaline mobile phase improves peak shape for basic compounds like Omeprazole and ensures stability during the run.

Table 1: Recommended MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Omeprazole | 346.1 [M+H]⁺ | 198.1 | 15 | 50 |

| Omeprazole-d3 | 349.1 [M+H]⁺ | 198.1 | 15 | 50 |

| 5-OH-Omeprazole | 362.1 [M+H]⁺ | 214.1 | 18 | 50 |

Note: The product ion (198.[6][7]1) corresponds to the pyridine moiety. Ensure your d3 label is on the benzimidazole methoxy group (common in commercial sources) so the mass shift is retained in the precursor but lost in the fragment, or verify the specific labeling pattern of your standard.

Visualization: Analytical Workflow

Figure 2: Step-by-step extraction and analysis protocol ensuring analyte stability.

Part 4: Data Analysis & Phenotyping

Calculating the Metabolic Ratio (MR)

The CYP2C19 phenotype is determined by the ratio of the parent drug to its metabolite at a specific time point (usually 2 or 3 hours post-dose).

-

Quantitative Calculation: Use the area ratio of the analyte to the Omeprazole-d3 IS to determine the concentration of Omeprazole. A separate standard curve (or cross-validation) is needed for 5-OH-Omeprazole, often using the same IS or a specific 5-OH-Omeprazole-d3 if available.

Interpretation of Results

-

PM (Poor Metabolizers): MR > 10 (High parent, low metabolite). These patients lack functional CYP2C19 alleles (e.g., 2/2, 2/3).

-

EM (Extensive Metabolizers): 0.1 < MR < 10. Normal enzymatic activity.

-

UM (Ultrarapid Metabolizers): MR < 0.1. Presence of *17 allele causing increased expression.

Part 5: Troubleshooting & Quality Control

-

Degradation Peaks: If you observe split peaks or unexpected masses (e.g., -18 Da or +16 Da shifts not accounted for), check the pH of your reconstitution solvent. If it is acidic, Omeprazole may be degrading into Omeprazole Sulfenamide inside the autosampler.

-

IS Interference: Ensure the Omeprazole-d3 does not contain >0.5% unlabeled Omeprazole. This "cross-talk" will artificially inflate the analyte signal in blank samples.

-

Carryover: Omeprazole is "sticky." Use a needle wash containing 50:50 Methanol:Acetonitrile with 0.1% Ammonium Hydroxide.

References

-

Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios. Source: British Journal of Clinical Pharmacology (via NCBI/PMC) URL:[Link]

-

Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors. Source: Basicmedical Key URL:[Link]

-

Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring LC-MS. Source: MDPI (Life Journal) URL:[Link]

-

Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Source: Shimadzu Application News URL:[Link]

-

Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Source: MDPI (Pharmaceutics) URL:[Link][2][8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors | Basicmedical Key [basicmedicalkey.com]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. shimadzu.com [shimadzu.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

Technical Monograph: Physicochemical Characterization of Omeprazole-d3 Sodium

The following technical monograph details the physicochemical characterization of Omeprazole-d3 Sodium , specifically focusing on its melting point and specific rotation. This guide is structured for analytical scientists and formulation researchers requiring precise data for internal standard qualification or comparative studies.

Compound Identity & Chemical Context

Omeprazole-d3 Sodium is the deuterated sodium salt of Omeprazole, primarily utilized as an internal standard (IS) in LC-MS/MS bioanalytical assays.[1][2][3] Its physicochemical behavior closely mirrors the non-deuterated parent compound (Omeprazole Sodium), with slight variations attributed to the kinetic isotope effect (KIE) and the specific position of the deuterium labels (typically on the O-methoxy or methyl groups of the benzimidazole/pyridine rings).

| Parameter | Detail |

| Chemical Name | Sodium 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-d3 |

| Molecular Formula | |

| Molecular Weight | ~369.41 g/mol (varies by specific D-labeling position) |

| Parent CAS (Unlabeled) | 95510-70-6 (Sodium Salt) |

| Labeled CAS | 934293-92-2 (Free Base Reference) |

| Appearance | White to off-white hygroscopic powder |

Specific Rotation ( )

Theoretical & Experimental Expectation

Value:

Scientific Rationale: Omeprazole (and its sodium salt) is a racemate , consisting of a 1:1 mixture of the S-enantiomer (Esomeprazole) and the R-enantiomer.[4] The chiral center is the sulfoxide sulfur atom. Because the optical activities of the two enantiomers are equal in magnitude but opposite in direction, they cancel each other out.[4]

-

Omeprazole-d3 Sodium (Racemate): Exhibits no net optical rotation.

-

Esomeprazole-d3 Sodium (S-Enantiomer): If the compound were the pure S-isomer, the specific rotation would be approximately -41° to -45° (

, water) or +137° to +142° (in methanol, depending on salt form/concentration).

Critical Quality Attribute (CQA) Check

While the specific rotation is nominally zero, polarimetry is a critical purity test to ensure the standard has not undergone chiral resolution or degradation that might enrich one enantiomer.

Protocol: Optical Rotation Check

-

Solvent: Water (degassed) or Methanol (anhydrous).

-

Concentration: 1.0% w/v (10 mg/mL).

-

Wavelength: 589 nm (Sodium D-line).

-

Temperature: 20°C ± 0.5°C.

-

Acceptance Criteria:

(Confirming racemic nature).

Melting Point & Thermal Behavior

Experimental Value

Range: > 165°C (Decomposes) Typically observed between 156°C – 165°C with rapid decomposition.[5]

Scientific Rationale: Omeprazole sodium is an unstable salt that does not exhibit a clean, sharp melting point like a stable crystalline solid. Instead, it undergoes decomposition with melting . The observed value is highly dependent on the heating rate.[5]

-

Slow Heating (1°C/min): Decomposition may begin as low as 135°C, causing an apparent lower melting point due to impurities (decomposition products) lowering the eutectic point.[5]

-

Fast Heating (10-20°C/min): The material reaches

before significant decomposition occurs, resulting in a clearer endothermic event.

Recommended Protocol: Differential Scanning Calorimetry (DSC)

To accurately characterize the thermal event, DSC is superior to capillary methods.

-

Sample Mass: 2–4 mg.

-

Pan: Aluminum, crimped (vented to allow gas escape during decomposition).

-

Purge Gas: Nitrogen (50 mL/min).

-

Heating Rate: 10°C/min (Critical: slower rates yield artificially low values).

-

Observation: Look for a sharp endotherm (melt) immediately followed by or overlapping with an erratic exotherm (decomposition).

Analytical Workflow Visualization

The following diagram outlines the decision tree for characterizing Omeprazole-d3 Sodium, distinguishing it from its enantiomeric counterparts and confirming its suitability as an Internal Standard.

Figure 1: Characterization workflow distinguishing Racemic Omeprazole-d3 Sodium from enantiomers and degraded salts.

Summary of Physicochemical Properties

| Property | Value / Observation | Method |

| Physical State | Solid (Powder) | Visual |

| Color | White to Pale Yellow | Visual |

| Melting Point | > 165°C (Decomposition) | DSC (10°C/min) |

| Specific Rotation | Polarimetry (589 nm) | |

| Solubility | Soluble in Water, Methanol; Sparingly soluble in Ethanol | Visual / Gravimetric |

| Hygroscopicity | High (Protect from moisture) | TGA (Weight gain) |

Handling & Stability Note

Omeprazole sodium is acid-labile and photolabile .

-

pH Sensitivity: Solutions must be kept alkaline (pH > 8) to prevent degradation into the purple-colored sulfonamide impurities.

-

Storage: Store at -20°C, protected from light and moisture.

References

-

Cayman Chemical. Omeprazole-d3 Product Insert & Chemical Properties. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23663366, Omeprazole Sodium. Retrieved from

-

Toronto Research Chemicals. Omeprazole-d3 Sodium Salt Certificate of Analysis Data. Retrieved from

- United States Pharmacopeia (USP).Omeprazole Monograph: Physical Tests and Assay. USP-NF Online.

- Sieroń, A., et al. (2005).Investigations on the thermal behavior of omeprazole and other sulfoxides. Journal of Thermal Analysis and Calorimetry. (Source for decomposition behavior).

Sources

Methodological & Application

MRM transitions for Omeprazole-d3 sodium quantification

Executive Summary

This guide details the methodology for the quantification of Omeprazole-d3 (as a surrogate or Internal Standard) and Omeprazole in biological matrices using LC-MS/MS. Omeprazole, a proton pump inhibitor (PPI), is chemically unstable in acidic environments, presenting unique challenges in sample preparation and chromatography.[1]

This protocol leverages Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (QqQ) platform.[2] It prioritizes the use of Omeprazole-d3 (Benzimidazole-d3) , the most commercially available stable isotope-labeled (SIL) standard.

Chemical Intelligence & Stability

Omeprazole acts by irreversibly blocking the H+/K+ ATPase enzyme system.[3] Its quantification requires strict attention to pH stability.

-

Analyte: Omeprazole Sodium (Free acid detected in MS)

-

Internal Standard: Omeprazole-d3 (typically labeled on the benzimidazole ring, e.g., 4,5,7-d3 or 5-methoxy-d3).[4]

-

Critical Stability Warning: Omeprazole degrades rapidly in acidic solutions (pH < 6.0) to form colored degradation products (sulphenamides).

-

Operational Implication: Avoid strong acidic diluents (e.g., 0.1% Formic Acid) during reconstitution. Use neutral or slightly alkaline buffers (Ammonium Acetate/Bicarbonate).

-

Structural Logic for MRM Selection

The fragmentation of Omeprazole in ESI(+) mode is dominated by the cleavage of the sulfinyl bond, yielding a characteristic benzimidazole ion .

-

Omeprazole (m/z 346.1): Cleavage produces the 5-methoxy-2-mercaptobenzimidazole fragment at m/z 198.1 .

-

Omeprazole-d3 (m/z 349.1):

-

Scenario A (Benzimidazole Label): If the deuterium is on the benzimidazole ring (common in commercial standards like CAS 934293-92-2), the fragment shifts by +3 Da. Transition: 349.1 → 201.1 .

-

Scenario B (Pyridine Label): If the deuterium is on the pyridine ring, the benzimidazole fragment remains unlabeled. Transition: 349.1 → 198.1 .

-

Protocol Standard: This guide assumes Scenario A (Benzimidazole-d3) as it is the industry standard for minimizing cross-signal interference.

-

MRM Transitions & Mass Spectrometry Parameters

Ionization Mode: ESI Positive (+) Scan Type: MRM (Multiple Reaction Monitoring)[3]

| Compound | Precursor Ion ( | Product Ion ( | Role | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Omeprazole | 346.1 | 198.1 | Quantifier | 100 | 30 | 15 |

| 346.1 | 180.1 | Qualifier | 100 | 30 | 25 | |

| Omeprazole-d3 | 349.1 | 201.1 * | Internal Std | 100 | 30 | 15 |

| (Alt. IS Structure) | 349.1 | 198.1** | Internal Std | 100 | 30 | 15 |

*Use 201.1 for Benzimidazole-labeled d3 (e.g., Cayman/TRC standards). **Use 198.1 only if using Pyridine-labeled d3.

Experimental Protocol

Reagents & Standards

-

Stock Solution: Prepare Omeprazole and Omeprazole-d3 stocks (1 mg/mL) in Methanol . Avoid acidic solvents. Store at -20°C.

-

Working Solution: Dilute IS to ~500 ng/mL in 10 mM Ammonium Acetate (pH 7.5).

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to remove phospholipids and stabilize the acid-labile analyte.

-

Aliquot: Transfer 200 µL of plasma into a clean tube.

-

IS Addition: Add 20 µL of Omeprazole-d3 Working Solution. Vortex gently.

-

Buffer: Add 100 µL of 0.1 M Sodium Bicarbonate (pH 9.0) .

-

Why? This alkalizes the sample, preventing Omeprazole degradation and ensuring it is in the unionized form for extraction.

-

-

Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

-

Agitation: Vortex for 5 minutes; Centrifuge at 4,000 rpm for 5 minutes.

-

Transfer: Transfer the organic supernatant to a clean glass tube.

-

Dry Down: Evaporate to dryness under Nitrogen at 35°C (Do not exceed 40°C).

-

Reconstitution: Reconstitute in 200 µL of Mobile Phase (50:50 Buffer:ACN). Do not use pure acid.

LC Conditions

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.[5]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~7.0).

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

2.5 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B

-

5.0 min: Stop

-

-

Flow Rate: 0.4 mL/min.[5]

Visualizations

Figure 1: Fragmentation & MRM Logic

This diagram illustrates the cleavage of the sulfinyl bond that generates the primary quantifier ions for both the analyte and the deuterated standard.

Caption: Fragmentation pathway of Omeprazole and Omeprazole-d3 (Benzimidazole-labeled). The charge is retained on the benzimidazole ring.

Figure 2: Analytical Workflow

Caption: Optimized LLE workflow ensuring analyte stability via alkaline buffering prior to extraction.

References

-

Shimadzu Application News. (2016). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma.[6][7] Retrieved from

-

Vittal, S., et al. (2009). Highly sensitive method for the determination of omeprazole in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry. Biomedical Chromatography.[3][5][6] Retrieved from

-

Cayman Chemical. (2023). Omeprazole-d3 Product Information & Structure.[2][4][8][9][10] Retrieved from

-

Sudha, T., et al. (2016). An LC-MS/MS Method for the Determination of Omeprazole in Human Plasma.[6][7] Indonesian Journal of Pharmacy. Retrieved from

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. veeprho.com [veeprho.com]

- 5. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. shimadzu.com [shimadzu.com]

- 8. 5-Hydroxy Omeprazole-d3 Sodium Salt | C17H18N3NaO4S | CID 46781847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

Application Note: Precision Preparation of Omeprazole-d3 Sodium Stock Solutions for Bioanalysis

Abstract

This application note details the protocol for preparing high-integrity stock solutions of Omeprazole-d3 sodium, a deuterated internal standard (IS) used in LC-MS/MS bioanalysis. Due to the inherent instability of benzimidazoles in acidic environments and their photosensitivity, this guide prioritizes chemical stability preservation through pH control and actinic light protection. It provides a self-validating calculation workflow to account for salt forms, isotopic purity, and hydration states, ensuring quantitative accuracy in pharmacokinetic (PK) assays.

Introduction & Chemical Context

Omeprazole is a substituted benzimidazole proton pump inhibitor (PPI).[1] Its mechanism of action relies on its instability: in the acidic environment of the gastric parietal cell (pH < 4), it rearranges into a reactive sulfenamide that covalently binds to H+/K+-ATPase.

However, for bioanalysis , this instability is a liability. If Omeprazole (or its IS, Omeprazole-d3) degrades during stock preparation or sample processing, the quantitative correlation fails.

Why Omeprazole-d3 Sodium?

-

Solubility: The sodium salt form significantly enhances solubility in aqueous-organic mixtures compared to the neutral free base.

-

Stability: The salt form is alkaline. Omeprazole is stable at pH > 8.0 but degrades rapidly at pH < 7.[2]0. Using the sodium salt provides an initial "pH buffer" against degradation, provided it is not exposed to strong acids or unbuffered water which may absorb CO2 (forming carbonic acid).

The "d3" Isotope

Omeprazole-d3 typically contains three deuterium atoms on the 5-methoxy group or the pyridine methyl group. It corrects for matrix effects, extraction efficiency, and ionization variability in LC-MS/MS.

Critical Handling Parameters (The Science)

To ensure data integrity, three variables must be controlled.

| Parameter | Risk Factor | Mitigation Strategy |

| pH | High Risk. Rapid degradation to sulfenamide/sulfenic acid below pH 7.0. | Use Methanol (neutral/slightly basic) or 0.1M NaOH as solvent. Never use unbuffered water or acidic organic solvents. |

| Light | Medium Risk. Photosensitive degradation (UV/VIS). | Use Amber glassware exclusively. Limit exposure to overhead lab lighting. |

| Temperature | Medium Risk. Thermal degradation. | Store at -20°C or -80°C. Thaw on ice. Avoid generating heat during sonication. |

Material Specifications

-

Analyte: Omeprazole-d3 Sodium (Check CoA for Isotopic Purity > 98%).

-

Solvent A (Primary): LC-MS Grade Methanol (MeOH).

-

Solvent B (Alternative/Stabilizer): 0.1 M Sodium Hydroxide (NaOH) in Water (if aqueous stock is required).

-

Glassware: Class A Volumetric Flasks (Amber). If amber is unavailable, wrap clear flasks in aluminum foil before use.

-

Storage: Amber borosilicate glass vials with PTFE-lined caps.

Protocol: Stock Solution Preparation

Phase 1: The "Self-Validating" Calculation

Before weighing, you must calculate the Correction Factor (CF) . The certificate of analysis (CoA) often lists the mass of the salt and hydrate, but your method likely quantifies the free base.

Formula:

-

MW_FreeBase (Omeprazole-d3): ~348.4 g/mol (Verify specific isotope position)

-

MW_Salt (Omeprazole-d3 Na): ~370.4 g/mol (Anhydrous) or higher if hydrated.

-

Purity: Expressed as a decimal (e.g., 0.995).

Crucial Check: If your CoA says "Omeprazole-d3 Sodium Monohydrate," ensure the MW used in the denominator includes the water molecule (~18 g/mol ) and the sodium (~23 g/mol ).

Phase 2: Preparation Workflow

Figure 1: Step-by-step workflow for the preparation of Omeprazole-d3 Sodium stock solution.

Step-by-Step Procedure:

-

Equilibration: Allow the Omeprazole-d3 Sodium vial to reach room temperature (20-25°C) before opening to prevent condensation, which causes hydrolysis.

-

Weighing: Weigh approximately 1.0 mg (or target mass) into a 10 mL Amber volumetric flask. Record the exact weight to 0.01 mg precision.

-

Dissolution (The Critical Step):

-

Add approximately 5 mL of LC-MS Grade Methanol .

-

Note: Methanol is preferred over water because it prevents hydrolysis. If water must be used, use 0.01 M NaOH to keep pH > 9.

-

Sonicate for 1-2 minutes. Do not heat. Ensure no visible particles remain.

-

-

Make up to Volume: Dilute to the mark with Methanol. Invert 10 times to mix.

-

Labeling: Label with Name, Concentration (Free Base Equivalent), Solvent, Date, and Expiry.

Phase 3: Storage & Stability[3]

-

Primary Stock: Stable for 3-6 months at -80°C in Methanol.

-

Working Solutions: Prepare fresh weekly or validate stability. Dilute using alkaline diluents (e.g., Water/Methanol with 0.1% Ammonium Hydroxide) if possible. Avoid acidic diluents (0.1% Formic Acid) until the final step of sample processing.

Logic of Degradation (Troubleshooting)

Understanding how the stock fails allows for rapid troubleshooting.

Figure 2: Degradation pathways.[3] Acidic pH triggers rearrangement; Light triggers photolysis.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low IS Response | Degradation or Adsorption. | Check pH of solvent.[4] Ensure amber glass was used. |

| New Peaks in Chromatogram | Photodegradation or Acid Hydrolysis. | If peaks elute early, likely acid degradation. Remake stock in alkaline solvent. |

| Precipitation | Salt insolubility. | Omeprazole Sodium is less soluble in pure Acetonitrile. Use Methanol or Water/MeOH. |

Quality Control (Self-Validation)

Before using the stock for a study, perform a System Suitability Test (SST):

-

UV Scan: Dilute a small aliquot in pH 9.0 buffer. Scan 200-400 nm. Maxima should be ~302 nm. A shift suggests degradation.[1]

-

LC-MS Check: Inject the new stock against an old (verified) stock or a reference standard. Areas should match within ±5%.

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information (PubChem). (2024). Omeprazole Sodium Compound Summary. Retrieved from [Link]

-

Mathew, M., Das Gupta, V., & Bailey, R. E. (1995). Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography. Drug Development and Industrial Pharmacy.[2] (Contextual citation on pH stability).

- European Pharmacopoeia.Omeprazole Sodium Monograph.

Sources

High-Throughput Bioanalysis of Omeprazole in Plasma: Optimized Protein Precipitation Protocols Utilizing Omeprazole-d3 Sodium as Internal Standard

Executive Summary

This technical guide details the development and optimization of protein precipitation (PPT) protocols for the quantification of Omeprazole in human plasma using Omeprazole-d3 sodium as the Internal Standard (IS).

While Omeprazole is a widely analyzed Proton Pump Inhibitor (PPI), its bioanalysis is plagued by a critical "Achilles' heel": extreme acid lability . Standard bioanalytical workflows often employ acidic precipitation (e.g., 0.1% Formic Acid in Acetonitrile) to enhance protein removal and ionization. For Omeprazole, this approach causes rapid degradation into sulphenamides, leading to poor reproducibility and quantification errors.

This guide presents two validated protocols—The Alkaline-Methanol Crash (Robust) and The Buffered-Acetonitrile Crash (High Sensitivity)—designed to stabilize the analyte while ensuring high recovery.

Scientific Mechanism & Critical Control Points

The Role of Omeprazole-d3 Sodium

Omeprazole-d3 sodium is the deuterated salt form of the analyte.[1]

-

Solubility Advantage: Unlike the neutral form, the sodium salt is highly soluble in aqueous alkaline buffers and methanol, making stock preparation easier.

-

Tracking: It compensates for matrix effects (ion suppression) and extraction variability.

-

The "Salt" Factor: In the mass spectrometer (ESI+), the sodium dissociates. You are detecting the protonated species

. Therefore, the IS tracks the ionization of the base structure, but its stability in the stock solution relies on the sodium counter-ion maintaining a high pH.

The Stability-pH Paradox

Omeprazole degrades with a half-life of <10 minutes at pH 4.0 but is stable for months at pH > 9.0.

-

Critical Rule: Never dissolve Omeprazole-d3 sodium in unbuffered water or acidic solvents.

-

Protocol Implication: The precipitation solvent must contain a basifying agent (Ammonium Hydroxide) or a neutral buffer to counteract the acidity of the plasma and the subsequent LC mobile phase.